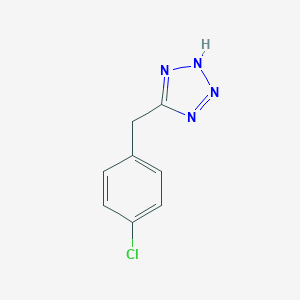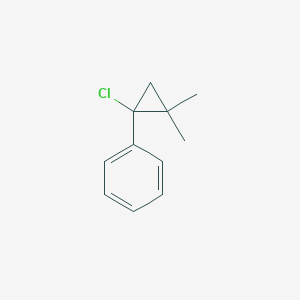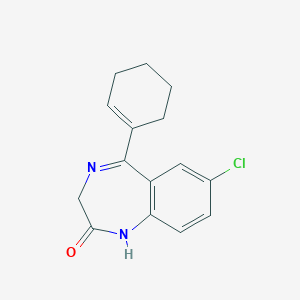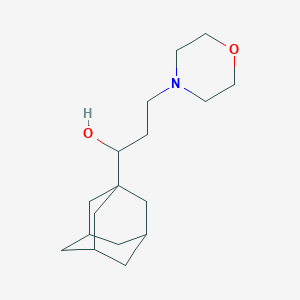
alpha-(1-Adamantyl)-4-morpholinepropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(1-Adamantyl)-4-morpholinepropanol, also known as AAM, is a chemical compound that has been widely studied for its potential therapeutic applications. AAM is a morpholine derivative that exhibits unique pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects.
科学的研究の応用
Alpha-(1-Adamantyl)-4-morpholinepropanol has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to possess analgesic properties, making it a potential candidate for the treatment of chronic pain. alpha-(1-Adamantyl)-4-morpholinepropanol has also been found to exhibit anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as arthritis and multiple sclerosis. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The exact mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol is not fully understood. However, it is believed to act on the opioid and cannabinoid receptors in the brain, which are involved in pain perception and inflammation. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to modulate the activity of certain enzymes and neurotransmitters, which may contribute to its neuroprotective effects.
生化学的および生理学的効果
Alpha-(1-Adamantyl)-4-morpholinepropanol has been shown to have a variety of biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. alpha-(1-Adamantyl)-4-morpholinepropanol has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol has been found to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
実験室実験の利点と制限
One advantage of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its unique pharmacological properties, which make it a potential candidate for the treatment of various diseases. Additionally, alpha-(1-Adamantyl)-4-morpholinepropanol is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using alpha-(1-Adamantyl)-4-morpholinepropanol in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on alpha-(1-Adamantyl)-4-morpholinepropanol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of alpha-(1-Adamantyl)-4-morpholinepropanol and to identify any potential side effects or limitations of its use.
In conclusion, alpha-(1-Adamantyl)-4-morpholinepropanol is a chemical compound with unique pharmacological properties that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on alpha-(1-Adamantyl)-4-morpholinepropanol may lead to the development of new treatments for a variety of diseases and conditions.
合成法
The synthesis of alpha-(1-Adamantyl)-4-morpholinepropanol involves the reaction of 1-adamantylamine with 4-formylmorpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure alpha-(1-Adamantyl)-4-morpholinepropanol. The yield of alpha-(1-Adamantyl)-4-morpholinepropanol synthesis is typically around 60-70%.
特性
CAS番号 |
15037-70-4 |
|---|---|
製品名 |
alpha-(1-Adamantyl)-4-morpholinepropanol |
分子式 |
C17H29NO2 |
分子量 |
279.4 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-morpholin-4-ylpropan-1-ol |
InChI |
InChI=1S/C17H29NO2/c19-16(1-2-18-3-5-20-6-4-18)17-10-13-7-14(11-17)9-15(8-13)12-17/h13-16,19H,1-12H2 |
InChIキー |
KDEJVXIPSQTVHQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
正規SMILES |
C1COCCN1CCC(C23CC4CC(C2)CC(C4)C3)O |
同義語 |
α-(1-Adamantyl)-4-morpholine-1-propanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



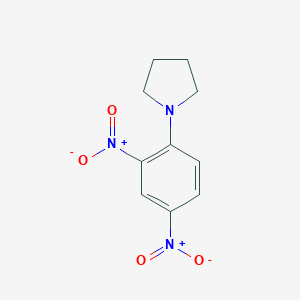
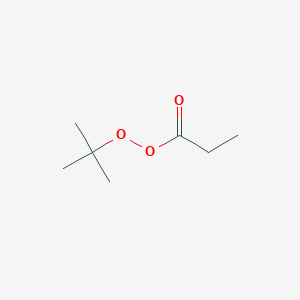
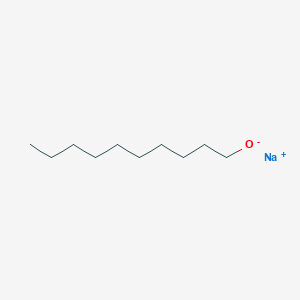
![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)
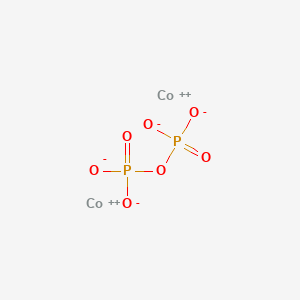
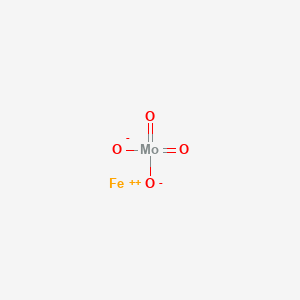

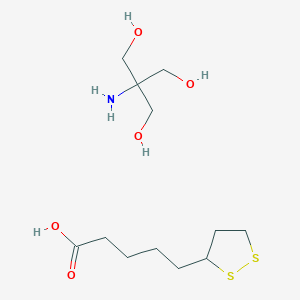

![Kyselina wolframova [Czech]](/img/structure/B85289.png)

